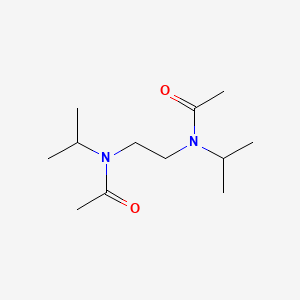

N,N'-Ethylenebis(N-isopropyl-acetamide)

Description

N,N'-Ethylenebis(N-isopropyl-acetamide) (CAS RN: 99318-15-7) is a bis-amide compound characterized by two N-isopropyl-acetamide groups linked via an ethylene (-CH₂-CH₂-) bridge. Its molecular formula is C₁₂H₂₄N₂O₂, with a calculated molecular weight of 228.33 g/mol. The structure comprises two acetamide moieties, each substituted with an isopropyl group at the nitrogen atom, connected through a flexible ethylene spacer.

Properties

CAS No. |

91565-08-1 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

N-[2-[acetyl(propan-2-yl)amino]ethyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)13(11(5)15)7-8-14(10(3)4)12(6)16/h9-10H,7-8H2,1-6H3 |

InChI Key |

QZUURCLFKKYLFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCN(C(C)C)C(=O)C)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N'-Ethylenebis(N-isopropyl-acetamide) and related compounds:

Key Comparative Insights:

Structural Complexity and Bridging Groups: The ethylene bridge in N,N'-Ethylenebis(N-isopropyl-acetamide) provides flexibility, contrasting with the rigid phenyl core in N,N'-Diacetyl-1,4-phenylenediamine .

This contrasts with the dipropyl groups in the methylimino-bridged analog, which offer longer alkyl chains for enhanced lipophilicity . Vinyl sulfonyl groups in the sulfonated analog (C₁₀H₁₄N₂O₆S₂) introduce electrophilic sites for crosslinking, a feature absent in the isopropyl-substituted target compound .

Applications: N,N-Diisopropylacetamide (C₈H₁₇NO) is primarily used as a solvent or intermediate due to its simple structure, whereas the ethylene-bridged target compound may serve specialized roles in supramolecular chemistry . The vinyl sulfonyl derivative’s reactivity makes it suitable for polymer modification, unlike the more inert isopropyl-substituted amide .

Research Findings and Functional Implications

- Steric vs. Electronic Effects : The isopropyl groups in N,N'-Ethylenebis(N-isopropyl-acetamide) create steric bulk, which could hinder chelation with metal ions compared to less hindered analogs like N,N'-Diacetyl-1,4-phenylenediamine .

- Solubility Trends : Ethylene-bridged compounds generally exhibit higher solubility in polar solvents than aromatic analogs (e.g., phenylenediamine derivatives), but the isopropyl substituents may reduce aqueous solubility compared to hydroxyl- or sulfonyl-containing variants .

- Thermal Stability : Bis-amides with alkyl substituents (e.g., isopropyl or dipropyl) typically demonstrate higher thermal stability than those with reactive functional groups (e.g., vinyl sulfonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.